molecular formula C12H11N5OS B11066132 4-(2-methoxyphenyl)-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1026770-53-5

4-(2-methoxyphenyl)-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11066132
CAS No.: 1026770-53-5
M. Wt: 273.32 g/mol
InChI Key: LMSXWPNPVVEPCJ-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a pyrazole ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Formation of the triazole ring: The pyrazole derivative is then reacted with thiosemicarbazide under acidic conditions to form the triazole ring.

    Introduction of the methoxyphenyl group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenyl)-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-methoxyphenyl)-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methoxyphenyl)-5-(1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(2-methoxyphenyl)-5-(1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(2-methoxyphenyl)-5-(1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-(2-methoxyphenyl)-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

1026770-53-5

Molecular Formula

C12H11N5OS

Molecular Weight

273.32 g/mol

IUPAC Name

4-(2-methoxyphenyl)-3-(1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H11N5OS/c1-18-10-5-3-2-4-9(10)17-11(15-16-12(17)19)8-6-7-13-14-8/h2-7H,1H3,(H,13,14)(H,16,19)

InChI Key

LMSXWPNPVVEPCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NNC2=S)C3=CC=NN3

Origin of Product

United States

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